7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride
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Overview
Description
7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple methoxy and phenyl groups, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Friedel-Crafts acylation followed by reduction and cyclization reactions. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous-flow synthesis techniques. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions . Continuous-flow synthesis involves the use of a stainless steel coil reactor, which allows for precise temperature and pressure control, resulting in higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one
- 7-Methoxy-1-tetralone
- Harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole)
Uniqueness
Compared to similar compounds, 7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride stands out due to its multiple methoxy and phenyl groups, which contribute to its distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
37911-04-9 |
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Molecular Formula |
C32H32ClNO4 |
Molecular Weight |
530.1 g/mol |
IUPAC Name |
7-methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C32H31NO4.ClH/c1-34-29-14-13-25(18-31(29)36-21-23-9-5-3-6-10-23)17-28-27-20-30(35-2)32(19-26(27)15-16-33-28)37-22-24-11-7-4-8-12-24;/h3-14,18-20H,15-17,21-22H2,1-2H3;1H |
InChI Key |
CKJROZSOJJQIFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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